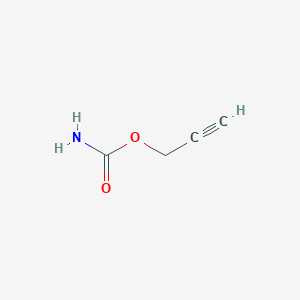

prop-2-ynyl carbamate

Description

Properties

IUPAC Name |

prop-2-ynyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c1-2-3-7-4(5)6/h1H,3H2,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCOXWYMPCBIMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168304 | |

| Record name | Carbamic acid, 2-propynyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16754-39-5 | |

| Record name | 2-Propyn-1-ol, 1-carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16754-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propynyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016754395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propynyl carbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, 2-propynyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PROPYNYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FTW4HB624C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Prop-2-ynyl Carbamate

Abstract

This technical guide provides a comprehensive overview of the synthetic protocols for obtaining prop-2-ynyl carbamate and its derivatives. Intended for researchers, scientists, and professionals in drug development and chemical biology, this document delves into the core synthetic strategies, the underlying chemical principles, and practical, field-proven experimental procedures. The significance of the propargyl moiety in modern chemical applications, particularly in bioconjugation via "click" chemistry and as a versatile protecting group, underscores the importance of robust and reliable synthetic routes to this class of compounds. This guide emphasizes the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in authoritative scientific literature.

Introduction: The Versatility of the Propargyl Group in Carbamate Scaffolds

The prop-2-ynyl carbamate moiety is a cornerstone functional group in contemporary drug discovery and chemical biology. Its utility is primarily derived from the terminal alkyne, a highly versatile handle for post-synthetic modification. This functional group is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry." This reaction's high efficiency, specificity, and biocompatibility have made prop-2-ynyl carbamates invaluable for applications such as target identification, drug delivery, and the development of diagnostic probes.

Beyond its role in bioconjugation, the propargyloxycarbonyl (Poc) group, a derivative of prop-2-ynyl carbamate, has emerged as a useful protecting group for amines and alcohols in multi-step organic synthesis. Its stability under various reaction conditions and its selective removal under mild, neutral conditions make it an attractive alternative to more traditional protecting groups.

This guide will explore the principal synthetic pathways to prop-2-ynyl carbamates, providing detailed experimental protocols and insights into the reaction mechanisms. The aim is to equip the reader with the knowledge to not only reproduce these syntheses but also to adapt and innovate upon them for their specific research needs.

Synthetic Strategies for Prop-2-ynyl Carbamates

The synthesis of prop-2-ynyl carbamates can be broadly categorized into three primary strategies, each with its own advantages and considerations.

Synthesis from Propargyl Alcohol and Isocyanates

The most direct and atom-economical approach to N-substituted prop-2-ynyl carbamates is the reaction of propargyl alcohol with an appropriate isocyanate. This reaction is typically uncatalyzed at elevated temperatures or can be facilitated by a base catalyst at lower temperatures.

Mechanism: The reaction proceeds via the nucleophilic attack of the hydroxyl group of propargyl alcohol on the electrophilic carbon of the isocyanate. The lone pair of electrons on the oxygen atom of the alcohol attacks the carbonyl carbon of the isocyanate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses to form the stable carbamate linkage. In the presence of a base, such as triethylamine or pyridine, the alcohol is deprotonated to form a more nucleophilic alkoxide, thereby accelerating the reaction.

Figure 1: General workflow for the synthesis of prop-2-ynyl carbamate from propargyl alcohol and an isocyanate.

Experimental Protocol: Synthesis of Propargyl N-butylcarbamate [1]

This protocol describes the synthesis of propargyl N-butylcarbamate, a precursor for the fungicide iodopropargyl butyl carbamate (IPBC).

-

Materials:

-

Propargyl alcohol

-

n-Butyl isocyanate

-

Triethylamine or Pyridine (catalyst)

-

-

Procedure:

-

To a reaction vessel equipped with a stirrer and a condenser, add propargyl alcohol and n-butyl isocyanate in a molar ratio of approximately 1:1.[1]

-

Add a catalytic amount of triethylamine or pyridine (e.g., 0.5% by weight).[1]

-

Heat the reaction mixture to a temperature between 30-80°C.[1] The optimal temperature is reported to be in the range of 30-40°C to minimize side reactions.[1]

-

Maintain the reaction for 4-10 hours, monitoring the progress by a suitable analytical technique (e.g., TLC or GC).[1] An 8-hour reaction time is often sufficient.[1]

-

Upon completion, the crude product is obtained.

-

Purify the crude product by distillation under reduced pressure to yield the pure propargyl n-butylcarbamate.

-

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Propargyl alcohol | n-Butyl isocyanate | Triethylamine/Pyridine | 30-40 | 8 | High | [1] |

| Propargyl alcohol | n-Butyl isocyanate | None | 115-160 | 1 | >99 (purity) | [2] |

Table 1: Summary of reaction conditions for the synthesis of propargyl N-butylcarbamate.

Synthesis from Propargyl Alcohol and Sodium Cyanate

For the synthesis of the parent, unsubstituted prop-2-ynyl carbamate, a convenient method involves the reaction of propargyl alcohol with sodium cyanate in the presence of an acid.

Mechanism: In this reaction, the acid protonates the cyanate anion to form isocyanic acid in situ. The propargyl alcohol then acts as a nucleophile, attacking the carbonyl carbon of the isocyanic acid in a similar fashion to the isocyanate reaction described above, to yield prop-2-ynyl carbamate.

Experimental Protocol: Synthesis of Prop-2-yn-1-yl Carbamate [3]

-

Materials:

-

Propargyl alcohol

-

Sodium cyanate (NaOCN)

-

Trifluoroacetic acid (TFA)

-

Anhydrous diethyl ether (Et₂O)

-

-

Procedure:

-

In a round-bottom flask, dissolve propargyl alcohol (1.0 equiv) and sodium cyanate (2.0 equiv) in anhydrous diethyl ether under an inert atmosphere.[3]

-

Cool the stirred solution and add trifluoroacetic acid (2.0 equiv) dropwise.[3]

-

Allow the reaction mixture to stir at 30°C overnight.[3]

-

Dilute the resulting mixture with diethyl ether and filter to remove any solid byproducts.[3]

-

Concentrate the filtrate under reduced pressure.[3]

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a mixture of ethyl acetate and pentane as the eluent) to afford pure prop-2-yn-1-yl carbamate as a white solid.[3]

-

| Reactant 1 | Reactant 2 | Acid | Solvent | Yield (%) | Reference |

| Propargyl alcohol | Sodium cyanate | Trifluoroacetic acid | Diethyl ether | 43 | [3] |

Table 2: Reaction parameters for the synthesis of the parent prop-2-ynyl carbamate.

Synthesis from Amines and Propargyl Chloroformate

2.3.1. Synthesis of Propargyl Chloroformate

Propargyl chloroformate is a key intermediate but is a hazardous material that requires careful handling. It is typically prepared by the reaction of propargyl alcohol with phosgene or a phosgene equivalent.

Mechanism: The synthesis of propargyl chloroformate from propargyl alcohol and phosgene is a nucleophilic acyl substitution reaction. The hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of phosgene, leading to the displacement of a chloride ion and the formation of the chloroformate.

Figure 2: Synthesis of propargyl chloroformate from propargyl alcohol and phosgene.

2.3.2. Reaction of Propargyl Chloroformate with Amines

Mechanism: This reaction is a classic Schotten-Baumann type reaction. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the propargyl chloroformate. This is followed by the elimination of a chloride ion to form the N-substituted prop-2-ynyl carbamate. A base, such as potassium carbonate or pyridine, is typically added to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate [4][5]

This protocol illustrates the synthesis of a more complex prop-2-ynyl carbamate derivative.

-

Materials:

-

(2-aminophenyl)carbamic acid tert-butyl ester

-

Propargyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Potassium iodide (KI)

-

Dry acetone

-

-

Procedure:

-

Dissolve (2-aminophenyl)carbamic acid tert-butyl ester (1.0 equiv) in dry acetone in a reaction flask.[4][5]

-

Add anhydrous potassium carbonate (approx. 7.6 equiv) to the solution and reflux the mixture for 15-30 minutes.[4][5]

-

Add potassium iodide (0.5 equiv) and propargyl bromide (1.1 equiv) to the reaction mixture.[4][5]

-

After cooling, filter the reaction mixture and evaporate the filtrate under reduced pressure.[4][5]

-

Purify the crude product by column chromatography (e.g., using a hexane/dichloromethane mixture as the eluent) to obtain the desired product.[4][5]

-

Safety and Handling Precautions

-

Isocyanates: Isocyanates are toxic and potent respiratory sensitizers. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. In case of inhalation, move to fresh air and seek medical attention.[6][7]

-

Propargyl Chloroformate: This is a toxic and corrosive substance. It should be handled with extreme care in a fume hood. Avoid contact with skin and eyes, and prevent inhalation of vapors.[8]

-

Propargyl Alcohol: Propargyl alcohol is flammable and toxic. Handle in a well-ventilated area and avoid sources of ignition.

-

Phosgene: Phosgene is an extremely toxic gas. Its use requires specialized equipment and safety protocols and should only be handled by experienced personnel in a dedicated facility.

Characterization of Prop-2-ynyl Carbamates

The synthesized prop-2-ynyl carbamates should be characterized using standard analytical techniques to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the acetylenic proton (a triplet around 2.5 ppm), the methylene protons adjacent to the oxygen (a doublet around 4.7 ppm), and the protons of the N-substituent.

-

¹³C NMR: Key signals include those for the acetylenic carbons (around 75-80 ppm) and the carbonyl carbon of the carbamate (around 155 ppm).

-

-

Infrared (IR) Spectroscopy:

-

Look for a sharp absorption band for the C≡C-H stretch around 3300 cm⁻¹.

-

The C=O stretch of the carbamate group will appear as a strong absorption in the region of 1680-1730 cm⁻¹.

-

The N-H stretch of the carbamate will be visible around 3300-3400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the synthesized compound.

-

Conclusion

The synthesis of prop-2-ynyl carbamates is a well-established area of organic chemistry with several reliable and versatile methods available. The choice of synthetic route will depend on the desired substitution pattern of the carbamate and the availability of starting materials. The protocols detailed in this guide, based on the reaction of propargyl alcohol with isocyanates or sodium cyanate, and the reaction of amines with propargyl chloroformate, provide a solid foundation for researchers to access these valuable compounds. The unique properties of the propargyl group ensure that prop-2-ynyl carbamates will continue to be important building blocks in the development of new therapeutics, diagnostics, and advanced materials.

References

- CN101016256A - Preparing method for high purity propargyl n-butyl carbamate - Google P

- CN1634878A - Propargyl butylamino formate and its synthesis process - Google P

-

Process for preparation of iodopropargyl carbamates - European Patent Office - EP 0629610 A2 - Googleapis.com. (URL: [Link])

-

Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides - PMC - NIH. (URL: [Link])

-

tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate - NIH. (URL: [Link])

-

(PDF) tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate - ResearchGate. (URL: [Link])

-

GUIDE TO HANDLING ISOCYANATES - Safe Work Australia. (URL: [Link])

-

5 Ways to Protect Yourself From Isocyanate Exposure - Lakeland Industries. (URL: [Link])

-

Propargyl alcohol uses - Synthesis, and Safety - Rawsource. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]

- 3. rawsource.com [rawsource.com]

- 4. BJOC - Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates [beilstein-journals.org]

- 5. Synthesis of New Steroidal Carbamates with Plant-Growth-Promoting Activity: Theoretical and Experimental Evidence | MDPI [mdpi.com]

- 6. Synthesis of bis(propargyl) aromatic esters and ethers: a potential replacement for isocyanate based curators - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties and Applications of Prop-2-ynyl Carbamate

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have witnessed the transformative impact of versatile chemical tools in accelerating drug discovery and development. Prop-2-ynyl carbamate, a seemingly simple molecule, has emerged as a powerful and multifaceted building block in the construction of complex bioactive conjugates and sophisticated drug delivery systems. Its unique combination of a stable carbamate linker and a reactive terminal alkyne moiety offers a gateway to a vast array of bioconjugation strategies, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) – a cornerstone of "click chemistry." This guide is intended to provide a comprehensive technical overview of prop-2-ynyl carbamate, moving beyond a simple recitation of facts to offer insights into the causality behind its reactivity and the strategic considerations for its application.

Core Molecular Structure and Physicochemical Properties

Prop-2-ynyl carbamate, with the chemical formula C₄H₅NO₂, is a small, functionalized organic molecule featuring a terminal alkyne group and a carbamate functional group.

Table 1: Physicochemical Properties of Prop-2-ynyl Carbamate

| Property | Value | Source |

| IUPAC Name | prop-2-yn-1-yl carbamate | |

| Synonyms | Propargyl carbamate | |

| CAS Number | 16754-39-5 | |

| Molecular Formula | C₄H₅NO₂ | |

| Molecular Weight | 99.09 g/mol | |

| Appearance | Solid, semi-solid, or liquid | |

| Storage Temperature | Inert atmosphere, room temperature |

The propargyl group (prop-2-ynyl) provides a terminal alkyne, a key functional handle for bioorthogonal reactions. The carbamate group, an amide-ester hybrid, imparts chemical stability and the ability to act as a linker or a protecting group.[1]

Synthesis of Prop-2-ynyl Carbamate: A Practical Approach

While multiple synthetic routes to carbamates exist, two plausible and practical methods for the synthesis of prop-2-ynyl carbamate are presented below. These are based on established carbamate synthesis methodologies.[2][3]

Method 1: From Propargyl Alcohol and a Carbamoylating Agent

A straightforward approach involves the reaction of propargyl alcohol with a suitable carbamoylating agent. A common and effective method utilizes an isocyanate.

Diagram 1: Synthesis of Prop-2-ynyl Carbamate from Propargyl Alcohol.

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propargyl alcohol (1.0 equivalent) in a suitable aprotic solvent (e.g., anhydrous dichloromethane or tetrahydrofuran).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 equivalents), to the solution and cool to 0 °C in an ice bath.

-

Addition of Isocyanate: Slowly add a solution of a suitable isocyanate, such as chlorosulfonyl isocyanate (1.1 equivalents), in the same anhydrous solvent to the reaction mixture. The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford pure prop-2-ynyl carbamate.

Method 2: From Propargyl Chloroformate and Ammonia

An alternative route involves the reaction of propargyl chloroformate with ammonia. This method is particularly useful when propargyl chloroformate is readily available.

Step-by-Step Protocol:

-

Reaction Setup: In a well-ventilated fume hood, cool a solution of aqueous ammonia to 0 °C in an ice bath.

-

Addition of Chloroformate: Slowly add propargyl chloroformate (1.0 equivalent) to the cold ammonia solution with vigorous stirring. A white precipitate of prop-2-ynyl carbamate should form.

-

Reaction and Isolation: Continue stirring at 0 °C for 30 minutes. Collect the precipitate by vacuum filtration and wash with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of synthesized prop-2-ynyl carbamate. Below are the expected spectroscopic data based on the analysis of similar carbamate structures.[4]

Table 2: Expected Spectroscopic Data for Prop-2-ynyl Carbamate

| Technique | Expected Peaks/Signals |

| ¹H NMR | δ ~4.7 (s, 2H, -OCH₂-), δ ~4.5-5.5 (br s, 2H, -NH₂), δ ~2.5 (t, 1H, ≡CH) |

| ¹³C NMR | δ ~157 (C=O), δ ~80 (≡C-), δ ~75 (-C≡), δ ~53 (-OCH₂-) |

| FTIR (cm⁻¹) | ~3400-3200 (N-H stretch), ~3300 (≡C-H stretch), ~2100 (C≡C stretch), ~1700 (C=O stretch) |

| Mass Spec (EI) | m/z = 99 (M⁺) |

Chemical Reactivity and Applications in Drug Development

The utility of prop-2-ynyl carbamate in drug development stems from the distinct reactivity of its two key functional groups: the terminal alkyne and the carbamate linker.

The Power of the Alkyne: A Gateway to Bioconjugation

The terminal alkyne is a bioorthogonal handle, meaning it is stable in biological systems and does not react with endogenous functional groups.[5] Its primary application is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a highly efficient and specific "click" reaction that forms a stable triazole linkage.[6][7]

Diagram 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: CuAAC of Prop-2-ynyl Carbamate with Benzyl Azide

-

Stock Solutions: Prepare stock solutions of prop-2-ynyl carbamate (10 mM in DMSO), benzyl azide (10 mM in DMSO), copper(II) sulfate (100 mM in water), and sodium ascorbate (1 M in water, freshly prepared).

-

Reaction Mixture: In a microcentrifuge tube, add the following in order:

-

Solvent (e.g., a 1:1 mixture of t-butanol and water)

-

Prop-2-ynyl carbamate solution (1.0 equivalent)

-

Benzyl azide solution (1.1 equivalents)

-

Copper(II) sulfate solution (0.1 equivalents)

-

-

Initiation: Add the sodium ascorbate solution (0.5 equivalents) to initiate the reaction. The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.

-

Reaction and Monitoring: Vortex the mixture and allow it to react at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.

-

Workup and Analysis: Upon completion, the reaction mixture can often be used directly for biological assays or purified by preparative HPLC.

This robust conjugation strategy allows for the precise attachment of prop-2-ynyl carbamate to a wide range of molecules, including small molecule drugs, peptides, proteins, and nanoparticles, for applications in targeted drug delivery and diagnostics.

The Carbamate Linker: Stability and Controlled Release

The carbamate group serves as a stable linker connecting the propargyl group to a molecule of interest. Its stability is a key advantage, ensuring the integrity of the conjugate until it reaches its target.[1]

Furthermore, the carbamate linkage can be engineered for controlled release. "Click-to-release" strategies have been developed where the triazole formation triggers a cascade of reactions leading to the cleavage of the carbamate and the release of a therapeutic agent. This approach is highly valuable in the design of prodrugs that are activated at a specific site of action.

Application Spotlight: Prop-2-ynyl Carbamate in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker that connects the antibody to the drug is a critical component of an ADC's design. Prop-2-ynyl carbamate can be incorporated as part of a linker system, providing a point of attachment for the drug via the CuAAC reaction.

Diagram 3: Role of Prop-2-ynyl Carbamate in ADC Synthesis.

The use of a prop-2-ynyl carbamate-containing linker allows for a modular and efficient approach to ADC synthesis. The antibody can be modified with the linker, and then the azide-containing drug can be "clicked" on in a separate, high-yielding step.

Safety and Handling

Prop-2-ynyl carbamate is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General handling guidelines include:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

Conclusion

Prop-2-ynyl carbamate is a versatile and valuable tool for researchers and scientists in drug development. Its unique combination of a stable carbamate linker and a reactive terminal alkyne provides a powerful platform for bioconjugation and the construction of complex therapeutic modalities. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, will enable its effective application in the design and creation of next-generation targeted therapies.

References

-

Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]

-

Saeed, S., Rashid, N., Jones, P. G., & Ali, M. (2015). Synthesis and characterization of two new carboxamides compounds: n-prop-2-ynylacrylamide and n-prop-2-ynylbut-2-enamide. ResearchGate. [Link]

-

PubChem. 2-Propen-1-yl carbamate. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

PubChem. 2-Propynyl carbamate. [Link]

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Computational Study of the Ir-Catalyzed Formation of Allyl Carbamates from CO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. tert-butyl N-(prop-2-yn-1-yl)carbamate | C8H13NO2 | CID 11073648 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: O-Prop-2-ynyl Carbamate

CAS Number: 16754-39-5 Synonyms: Propargyl carbamate; 2-Propynyl carbamate; Carbamic acid 2-propynyl ester[1]

Part 1: Executive Summary & Chemical Identity

O-Prop-2-ynyl carbamate is a bifunctional small molecule serving as a critical intermediate in medicinal chemistry and chemical biology. Structurally, it combines a carbamate warhead —capable of pseudo-irreversible interactions with nucleophilic serine residues—with a terminal alkyne handle (

In drug development, this compound is not merely a solvent or passive linker; it is a "scout" molecule. It is extensively employed in Activity-Based Protein Profiling (ABPP) to map the active sites of serine hydrolases and as a pharmacophore in the synthesis of triterpenoid derivatives (e.g., betulin conjugates) to enhance antitumor and antibacterial efficacy.

Physiochemical Profile[2]

| Property | Value |

| CAS Number | 16754-39-5 |

| IUPAC Name | Prop-2-ynyl carbamate |

| Molecular Formula | |

| Molecular Weight | 101.10 g/mol |

| Physical State | Low-melting solid or viscous oil (dependent on purity) |

| Solubility | Soluble in DMSO, MeOH, EtOAc, DCM; sparingly soluble in water |

| Key Functional Groups | Primary Carbamate ( |

| Stability | Stable under ambient conditions; hydrolyzes in strong base |

Part 2: Synthetic Architecture (Expertise & Protocols)[4]

The synthesis of primary carbamates from alcohols is often trivialized, but for propargyl alcohol, avoiding polymerization of the alkyne while ensuring complete conversion requires specific conditions.

Method A: The Trichloroacetyl Isocyanate Route (Recommended)

Why this method? This protocol avoids the use of gaseous cyanogen chloride or highly toxic phosgene. It utilizes trichloroacetyl isocyanate (TAI) to form an intermediate that hydrolyzes under mild conditions to yield the primary carbamate.

Reagents:

-

Propargyl alcohol (1.0 eq)

-

Trichloroacetyl isocyanate (1.1 eq)

-

Dichloromethane (DCM) (anhydrous)

-

Neutral Alumina (

) or Potassium Carbonate (

Step-by-Step Protocol:

-

Activation: Dissolve propargyl alcohol (10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (

or Ar). Cool the solution to 0°C. -

Acylation: Dropwise add trichloroacetyl isocyanate (11 mmol). The reaction is exothermic; maintain temperature < 5°C. Stir for 30 minutes.

-

Checkpoint: Monitor by TLC. The alcohol spot should disappear, replaced by the less polar N-trichloroacetyl intermediate.

-

-

Hydrolysis: The intermediate is often stable. To cleave the trichloroacetyl group, add a slurry of Neutral Alumina (approx. 5g) directly to the reaction mixture and stir at room temperature for 2-4 hours. Alternatively, dissolve the intermediate in MeOH and add

(catalytic) for 1 hour. -

Workup: Filter off the alumina/solid salts. Concentrate the filtrate under reduced pressure.

-

Purification: The residue is purified via flash column chromatography (Silica gel; Hexane:EtOAc gradient, typically 3:1 to 1:1).

Method B: Sodium Cyanate / TFA Method (Scalable)

Why this method? Ideal for larger scales where TAI is cost-prohibitive.

-

Setup: Mix propargyl alcohol (1.0 eq) with Sodium Cyanate (NaOCN, 1.5 eq) in DCM.

-

Initiation: Slowly add Trifluoroacetic acid (TFA, 1.1 eq) at 0°C. The TFA generates isocyanic acid (HNCO) in situ, which reacts with the alcohol.

-

Quench: After 12 hours, quench with water, extract with EtOAc, and wash with saturated

to remove excess acid.

Part 3: Mechanism of Action & Visualization

The utility of prop-2-ynyl carbamate in drug discovery relies on two distinct chemical events: Carbamylation (inhibition) and Click Ligation (detection).

The Covalent Warhead (Carbamylation)

The carbamate moiety acts as a suicide substrate for serine hydrolases (e.g., Acetylcholinesterase, Fatty Acid Amide Hydrolase). The active site serine nucleophile attacks the carbonyl carbon, displacing ammonia (or the leaving group in substituted versions) and forming a stable carbamylated enzyme intermediate. This renders the enzyme inactive.

The Bioorthogonal Handle (Click Chemistry)

Once the enzyme is covalently modified by the propargyl carbamate, the terminal alkyne remains exposed on the protein surface. This allows researchers to introduce a reporter tag (e.g., Azide-Rhodamine) via CuAAC, rendering the "silenced" enzyme fluorescent for visualization on SDS-PAGE.

Experimental Workflow Diagram

Figure 1: Integrated workflow showing the synthesis of O-prop-2-ynyl carbamate and its subsequent application in Activity-Based Protein Profiling (ABPP).

Part 4: Applications in Drug Discovery

Pharmacophore in Triterpenoid Conjugates

Recent studies have highlighted the use of prop-2-ynyl carbamate linkers to modify natural products like Betulin and Betulinic Acid .[2]

-

Logic: Betulin has poor solubility and bioavailability. Conjugating it with prop-2-ynyl carbamate at the C-28 position creates a scaffold that can be further diversified via click chemistry (e.g., attaching triphenylphosphonium cations to target mitochondria).

-

Outcome: Derivatives have shown enhanced cytotoxicity against human breast cancer (T47D) and leukemia (CCRF/CEM) cell lines compared to the parent betulin [1].[2]

Polymer Functionalization (Chitosan)

In biomaterials research, N-phthaloyl-chitosan O-prop-2-ynyl carbamate is synthesized to create "clickable" chitosan.[3]

-

Logic: The carbamate linkage is stable, and the alkyne allows the attachment of PEG-azides or antimicrobial peptides.

-

Utility: This is used to develop antimicrobial hydrogels where the active agents are covalently tethered, preventing leaching and reducing systemic toxicity [2, 3].

Part 5: Safety & Handling (Trustworthiness)

-

Toxicity: While less volatile than lower alkyl carbamates, O-prop-2-ynyl carbamate should be handled as a potential carcinogen (Group 2A/2B analogue) due to the carbamate functionality, which can intercalate DNA or form adducts.

-

Reactivity: The terminal alkyne is reactive. Avoid contact with silver or copper salts in the absence of ligands, as this can form explosive metal acetylides.

-

Storage: Store at -20°C under inert atmosphere. Carbamates can decompose to isocyanates and alcohols upon prolonged heating.

References

-

Synthesis, structure and cytotoxic activity of acetylenic derivatives of betulonic and betulinic acids. ResearchGate. Available at: [Link]

-

Toward Drug Delivery into the Brain: Synthesis, Characterization, and Preliminary In Vitro Assessment of Alkylglyceryl-Functionalized Chitosan Nanoparticles. ResearchGate. Available at: [Link]

-

Versatility of Click Chemistry in Hydrogel Synthesis. MDPI. Available at: [Link][4]

-

PubChem Compound Summary for CID 28031, 2-Propynyl carbamate. National Center for Biotechnology Information (2025). Available at: [Link]

Sources

Technical Profile: Prop-2-ynyl Carbamate

Molecular Weight & Synthetic Methodology Guide

Executive Summary

Prop-2-ynyl carbamate (also known as propargyl carbamate ) is a fundamental organic scaffold characterized by the presence of a terminal alkyne (propargyl group) linked to a carbamate moiety.[1] It serves as a critical intermediate in the synthesis of bioactive compounds, particularly Monoamine Oxidase (MAO) inhibitors and acetylcholinesterase (AChE) inhibitors , where the propargyl group acts as a "warhead" for irreversible enzyme inhibition.[1]

This guide provides a rigorous breakdown of its physicochemical properties, a self-validating synthesis protocol, and the mechanistic logic driving its pharmacological applications.[1]

Physicochemical Profile

Molecular Weight Analysis

The precise molecular weight is critical for stoichiometry in organic synthesis and for calculating ligand efficiency in drug design (Lipinski’s Rule of 5).[1]

| Attribute | Value |

| IUPAC Name | Prop-2-ynyl carbamate |

| Common Name | Propargyl carbamate |

| CAS Number | 16754-39-5 |

| Molecular Formula | |

| Monoisotopic Mass | 99.0320 g/mol |

| Average Molecular Weight | 99.088 g/mol |

Isotopic Composition Calculation:

-

Carbon (4 × 12.011): 48.044 Da

-

Hydrogen (5 × 1.008): 5.040 Da

-

Nitrogen (1 × 14.007): 14.007 Da

-

Oxygen (2 × 15.999): 31.998 Da

-

Total: ~99.09 Da[1]

Key Properties[1][3][4]

-

Physical State: White crystalline solid or colorless oil (depending on purity/temperature; MP range approx. 53–55°C).[1]

-

Solubility: Highly soluble in polar organic solvents (DMSO, DMF, DCM, Methanol); moderately soluble in water.[1]

-

Lipophilicity (LogP): ~0.2 (Predicted).[1] This low LogP suggests good membrane permeability but requires specific formulation for blood-brain barrier (BBB) retention.[1]

Synthetic Methodology (High-Purity Protocol)

The "In Situ" Isocyanic Acid Route

Direct reaction of propargyl alcohol with isocyanic acid generated in situ is the most robust method for synthesizing primary carbamates without using hazardous gaseous isocyanates.[1]

Reaction Scheme:

Step-by-Step Protocol

-

Reagents: Prop-2-yn-1-ol (1.0 equiv), Sodium Cyanate (NaOCN, 1.5 equiv), Trifluoroacetic Acid (TFA, 1.5 equiv), Dichloromethane (DCM).

-

Equipment: Round-bottom flask, magnetic stirrer, ice bath, separating funnel.

Procedure:

-

Preparation: Dissolve Prop-2-yn-1-ol (e.g., 10 mmol) in DCM (20 mL) in a round-bottom flask.

-

Addition: Add solid Sodium Cyanate (NaOCN) to the stirring solution.

-

Activation (Critical Step): Cool the mixture to 0°C. Add TFA dropwise over 15 minutes. Explanation: Slow addition prevents the rapid exothermic polymerization of isocyanic acid.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. The suspension will thicken as sodium trifluoroacetate precipitates.[1]

-

Quenching & Extraction: Add water (20 mL) to dissolve salts. Separate the organic (DCM) layer.[1] Extract the aqueous layer twice with DCM.[1]

-

Purification: Dry combined organics over anhydrous

, filter, and concentrate under reduced pressure.-

Note: Recrystallization from diethyl ether/hexanes may be required if the product is slightly yellow.[1]

-

Mechanistic Workflow (Visualization)

Caption: Figure 1. Synthesis of Prop-2-ynyl carbamate via in situ generation of isocyanic acid.[1]

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed. Absence of these specific peaks indicates failure (e.g., hydrolysis back to alcohol).[1]

Proton NMR ( NMR, 400 MHz, )

| Chemical Shift ( | Multiplicity | Integration | Assignment | Interpretation |

| 4.80 ppm | Broad Singlet | 2H | Characteristic carbamate protons. Disappears with | |

| 4.68 ppm | Doublet ( | 2H | Methylene group adjacent to oxygen and alkyne.[1] | |

| 2.49 ppm | Triplet ( | 1H | Terminal alkyne proton.[1] Key diagnostic peak. |

Infrared Spectroscopy (FT-IR)

-

3400–3200 cm⁻¹: N-H stretch (primary amide doublet) +

stretch (sharp, strong).[1] -

2130 cm⁻¹:

stretch (weak, characteristic of terminal alkynes).[1] -

1720 cm⁻¹:

stretch (Carbamate carbonyl).[1]

Pharmacological Relevance: The "Warhead" Mechanism

Prop-2-ynyl carbamate is not merely a structural scaffold; it is a mechanism-based inactivator (suicide inhibitor).[1]

Mechanism of Action (MAO Inhibition)

The propargyl moiety mimics the substrate of flavin-dependent enzymes like Monoamine Oxidase B (MAO-B).[1]

-

Recognition: The enzyme accepts the prop-2-ynyl carbamate into the active site.[1]

-

Oxidation: The FAD cofactor attempts to oxidize the amine/methylene adjacent to the alkyne.[1]

-

Covalent Capture: An allenyl intermediate is formed, which is highly electrophilic.[1] This intermediate covalently binds to the N(5) atom of the FAD cofactor, permanently disabling the enzyme.[1]

Pathway Diagram

Caption: Figure 2.[1] Mechanism-based suicide inhibition of MAO enzymes by propargyl-functionalized carbamates.[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 28031, 2-Propynyl carbamate. Retrieved from [Link]

-

Binda, C., et al. (2004).[1] Structure of human monoamine oxidase B in complex with the selective inhibitor safinamide. This paper details the structural basis of MAO inhibition by similar scaffolds.[1]

-

Lead Sciences. (2024). Prop-2-yn-1-yl carbamate Product Data. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Carbamates. General methodologies for carbamate synthesis using cyanates. Retrieved from [Link]

Sources

Prop-2-yn-1-yl Carbamate: A Versatile Tool in Bioconjugation and Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Prop-2-yn-1-yl carbamate, also known as propargyl carbamate, is a bifunctional molecule of significant interest in modern organic chemistry and drug development. Its structure incorporates a terminal alkyne and a carbamate functional group, bestowing it with a unique reactivity profile. The propargyl group serves as a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the facile and efficient conjugation of molecules in complex biological environments. Concurrently, the carbamate moiety can function as a protecting group for amines, offering stability under various conditions and allowing for selective deprotection. This guide provides a comprehensive overview of the chemical properties, synthesis, and diverse applications of prop-2-yn-1-yl carbamate, with a focus on its utility in bioorthogonal chemistry, as a protecting group, and in the development of novel therapeutic agents. Detailed experimental protocols and mechanistic insights are provided to empower researchers in leveraging this valuable chemical tool.

Introduction: The Duality of a Unique Chemical Entity

In the landscape of chemical biology and drug discovery, the demand for molecular tools that offer both stability and specific reactivity is paramount. Prop-2-yn-1-yl carbamate emerges as a compelling example of such a tool, bridging the worlds of bioorthogonal conjugation and protecting group chemistry. The strategic placement of a terminal alkyne and a carbamate group within a compact molecular framework allows for a dual functionality that is highly sought after in the synthesis of complex molecules and bioconjugates.

The terminal alkyne is the cornerstone of its utility in "click chemistry," a concept introduced by K.B. Sharpless, which emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as a premier example of a click reaction, forming a stable triazole linkage between an alkyne and an azide[1]. The propargyl group of prop-2-yn-1-yl carbamate is an excellent substrate for this reaction, enabling the precise and efficient attachment of this moiety to biomolecules, imaging agents, or drug delivery systems[2].

Simultaneously, the carbamate functional group is a well-established and versatile protecting group for amines[3][4]. Carbamates offer a balance of stability to a wide range of reaction conditions and susceptibility to cleavage under specific, often mild, deprotection protocols[5][6]. This allows for the temporary masking of reactive amine functionalities during multi-step syntheses, a critical strategy in peptide synthesis, medicinal chemistry, and complex molecule assembly[7].

This technical guide will delve into the fundamental aspects of prop-2-yn-1-yl carbamate, providing researchers with the necessary knowledge and practical protocols to effectively utilize this versatile compound in their scientific endeavors.

Nomenclature and Physicochemical Properties

The systematic IUPAC name for this compound is prop-2-yn-1-yl carbamate [8]. It is also commonly referred to by its semi-systematic name, propargyl carbamate .

| Property | Value | Source(s) |

| IUPAC Name | prop-2-yn-1-yl carbamate | [8] |

| Synonyms | Propargyl carbamate, 2-Propynyl carbamate | [8] |

| CAS Number | 16754-39-5 | [8] |

| Molecular Formula | C₄H₅NO₂ | [8] |

| Molecular Weight | 99.09 g/mol | [8] |

| Appearance | Solid, semi-solid, or liquid | [8] |

| Storage | Inert atmosphere, room temperature | [8] |

| Solubility | Expected to be soluble in polar organic solvents like ethanol and DMSO; limited solubility in water. | [9] |

Synthesis of Prop-2-yn-1-yl Carbamate

The synthesis of prop-2-yn-1-yl carbamate can be achieved through several routes. A common and straightforward method involves the reaction of propargyl alcohol with a source of the carbamoyl group. One such method utilizes urea as a safe and readily available starting material.

Synthesis from Propargyl Alcohol and Urea

This method is based on the principle of urea alcoholysis, where the alcohol reacts with urea, typically in the presence of a catalyst, to form the corresponding carbamate with the liberation of ammonia[10][11][12].

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of prop-2-yn-1-yl carbamate from propargyl alcohol and urea.

Experimental Protocol:

Materials:

-

Propargyl alcohol

-

Urea

-

Zinc oxide (ZnO) or other suitable catalyst[10]

-

High-boiling point solvent (e.g., dimethylformamide - DMF)

-

Ligroin or other non-polar solvent for purification

-

Round-bottom flask equipped with a reflux condenser and a gas outlet

Procedure:

-

To a round-bottom flask, add propargyl alcohol and a catalytic amount of zinc oxide.

-

Warm the mixture and add urea in small portions with stirring to ensure it dissolves without melting and forming a separate layer[12].

-

Once all the urea is dissolved, heat the reaction mixture to reflux. The reaction progress can be monitored by the evolution of ammonia gas, which can be tested with moist pH paper at the condenser outlet.

-

After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

Distill off the excess propargyl alcohol and solvent under reduced pressure.

-

The crude product, which may solidify upon cooling, is then purified. This can be achieved by recrystallization or by washing with a non-polar solvent like ligroin to remove unreacted starting materials and byproducts[12].

-

The purified prop-2-yn-1-yl carbamate is then dried under vacuum.

Causality Behind Experimental Choices:

-

Catalyst: Zinc oxide is an effective catalyst for urea alcoholysis as the zinc atom coordinates to the carbonyl oxygen of urea, activating it for nucleophilic attack by the alcohol[10].

-

Reflux: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Purification: The purification steps are designed to remove unreacted starting materials and byproducts such as cyanuric acid, which can form from the decomposition of urea at high temperatures[12].

Spectroscopic Characterization

The structure of prop-2-yn-1-yl carbamate can be unequivocally confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum of prop-2-yn-1-yl carbamate is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons[13][14].

Expected ¹H NMR Data (in CDCl₃):

-

~4.7 ppm (d, 2H): Methylene protons (-O-CH₂ -C≡CH). The doublet splitting arises from coupling to the acetylenic proton.

-

~4.8-5.2 ppm (br s, 2H): Amine protons (-NH₂). The chemical shift of these protons can be variable and the peak is often broad due to quadrupole broadening and exchange with trace amounts of water[15].

-

~2.5 ppm (t, 1H): Acetylenic proton (-C≡CH ). The triplet splitting is due to coupling with the methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data (in CDCl₃):

-

~156-158 ppm: Carbonyl carbon (C =O) of the carbamate group[16][17][18].

-

~78-80 ppm: Quaternary alkyne carbon (-O-CH₂-C ≡CH).

-

~72-74 ppm: Terminal alkyne carbon (-O-CH₂-C≡C H).

-

~52-54 ppm: Methylene carbon (-O-C H₂-C≡CH).

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies[5][18][19].

Expected IR Data (film):

-

~3300 cm⁻¹ (sharp, strong): Acetylenic C-H stretch.

-

~3400-3200 cm⁻¹ (broad): N-H stretching of the primary amine.

-

~2125 cm⁻¹ (weak to medium): C≡C triple bond stretch.

-

~1700 cm⁻¹ (strong): C=O carbonyl stretch of the carbamate group[10].

Applications in Organic Synthesis and Drug Development

The dual functionality of prop-2-yn-1-yl carbamate makes it a valuable building block in various areas of chemical research.

Bioorthogonal Chemistry via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of prop-2-yn-1-yl carbamate is a prime substrate for the CuAAC reaction, a cornerstone of bioorthogonal chemistry[1][20][21]. This reaction allows for the covalent ligation of the propargyl carbamate moiety to a molecule bearing an azide group, forming a stable 1,4-disubstituted triazole ring.

Mechanism of CuAAC:

The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner[3][7][14][22].

Figure 2: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Workflow: CuAAC Conjugation

Materials:

-

Prop-2-yn-1-yl carbamate derivative

-

Azide-functionalized molecule (e.g., protein, fluorescent dye)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

-

Dissolve the azide-functionalized molecule in PBS.

-

In a separate tube, prepare a fresh solution of sodium ascorbate in PBS.

-

In another tube, prepare a premixed solution of CuSO₄ and THPTA in PBS.

-

Add the prop-2-yn-1-yl carbamate derivative to the solution of the azide-functionalized molecule.

-

Initiate the reaction by adding the sodium ascorbate solution, followed by the CuSO₄/THPTA solution.

-

Allow the reaction to proceed at room temperature with gentle agitation. Reaction times can vary from minutes to hours depending on the substrates and concentrations.

-

The resulting triazole conjugate can be purified by methods appropriate for the biomolecule, such as size-exclusion chromatography or dialysis.

Causality Behind Experimental Choices:

-

Sodium Ascorbate: This reducing agent is used to reduce Cu(II) to the catalytically active Cu(I) species in situ.

-

THPTA: This water-soluble ligand stabilizes the Cu(I) oxidation state and prevents copper-mediated damage to biomolecules.

-

Buffer: The reaction is typically performed in a buffered aqueous solution to maintain a physiological pH, which is crucial when working with biological molecules.

Propargyl Carbamate as a Protecting Group

The carbamate moiety can serve as a protecting group for amines. The propargyloxycarbonyl (Poc) group, introduced via propargyl chloroformate, is stable under a variety of conditions but can be selectively removed when needed[23][24].

Deprotection of Propargyl Carbamate:

Several methods have been developed for the cleavage of carbamate protecting groups. For the propargyl carbamate, mild conditions are often desirable to avoid side reactions with other functional groups. One such method involves the use of tetrathiomolybdate[24][25].

Experimental Protocol: Deprotection of a Propargyl Carbamate-Protected Amine

Materials:

-

Propargyl carbamate-protected compound

-

Benzyltriethylammonium tetrathiomolybdate

-

Acetonitrile (CH₃CN)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the propargyl carbamate-protected compound in acetonitrile.

-

Add benzyltriethylammonium tetrathiomolybdate (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the deprotected amine.

Causality Behind Experimental Choices:

-

Tetrathiomolybdate: This reagent acts as a mild and selective deprotecting agent for propargyl carbonates and can also be used for propargyl carbamates, often leaving other protecting groups intact[24].

-

Acetonitrile: This polar aprotic solvent is a good choice for this reaction as it dissolves both the substrate and the reagent.

Role in Drug Development

The propargyl carbamate motif has been incorporated into various molecules in the context of drug discovery. The propargyl group can act as a pharmacophore, interacting with specific biological targets, or as a handle for further functionalization. For instance, derivatives of N-(prop-2-yn-1-yl)benzamides have been investigated as inhibitors of microRNA-21, an oncogenic miRNA implicated in cancer[26]. The carbamate linkage itself is a common structural feature in many approved drugs, contributing to their stability and pharmacokinetic properties[27].

Safety and Handling

Prop-2-yn-1-yl carbamate and its derivatives should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Prop-2-yn-1-yl carbamate is a remarkably versatile and valuable molecule for researchers in chemistry and drug development. Its dual functionality as a "clickable" alkyne handle and a carbamate protecting group provides a powerful tool for the synthesis of complex molecules and bioconjugates. The straightforward synthesis, well-defined reactivity, and diverse applications underscore its importance in the modern chemist's toolbox. This guide has provided a comprehensive overview of its properties, synthesis, and applications, along with practical experimental protocols, to facilitate its effective use in the laboratory. As the fields of chemical biology and medicinal chemistry continue to evolve, the utility of such multifunctional building blocks is poised to expand even further.

References

-

B. Loev and M. F. Kormendy, "An Exceptionally Facile Method for the Carbamoylation of Alcohols," The Journal of Organic Chemistry, vol. 28, no. 12, pp. 3421-3426, 1963. [Online]. Available: [Link]

-

Chemistry LibreTexts, "13.3: Chemical Shifts in ¹H NMR Spectroscopy," 2024. [Online]. Available: [Link]

- A. Cahours, "Sur un nouveau mode de formation des carbamates d'éthyle et des éthers carbamiques en général," Comptes rendus de l'Académie des sciences, vol. 76, pp. 1383-1387, 1873.

- V. V. Rostovtsev, L. G. Green, V. V. Fokin, and K. B. Sharpless, "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes," Angewandte Chemie International Edition, vol. 41, no. 14, pp. 2596-2599, 2002.

-

Organic Syntheses, "n-BUTYL CARBAMATE," [Online]. Available: [Link]

-

J. A. G. M. de la Fuente, M. J. G. de la Fuente, and S. L. G. de la Fuente, "Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides," The Journal of Organic Chemistry, vol. 87, no. 23, pp. 15729–15739, 2022. [Online]. Available: [Link]

-

R. Ramesh, R. G. Bhat, and S. Chandrasekaran, "Highly selective deblocking of propargyl carbonates in the presence of propargyl carbamates with tetrathiomolybdate," The Journal of Organic Chemistry, vol. 70, no. 3, pp. 837-40, 2005. [Online]. Available: [Link]

- U. Jacquemard, V. Bénéteau, M. Lefoix, S. Routier, J.-Y. Mérour, and G. Coudert, "Mild and selective deprotection of carbamates with Bu4NF," Tetrahedron, vol. 60, no. 43, pp. 10039-10047, 2004.

- S. G. van der Meer, S. H. van der Wal, and K. M. Bonger, "Recent developments in bioorthogonal chemistry and the orthogonality within," Current Opinion in Chemical Biology, vol. 60, pp. 79-88, 2021.

-

M. K. Singh, A. Agarwal, C. Mahawar, and S. K. Awasthi, "tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate," Acta Crystallographica Section E: Structure Reports Online, vol. 67, no. 6, p. o1382, 2011. [Online]. Available: [Link]

-

A. Siewniak, A. Chrobok, and Ł. Kotyrba, "Synthesis of Propylene Carbonate by Urea Alcoholysis—Recent Advances," Materials, vol. 15, no. 6, p. 2066, 2022. [Online]. Available: [Link]

-

Chemistry LibreTexts, "13.4: Chemical Shifts in ¹H NMR Spectroscopy," 2024. [Online]. Available: [Link]

-

M. Meldal and C. W. Tornøe, "Cu-Catalyzed Azide−Alkyne Cycloaddition," Chemical Reviews, vol. 108, no. 8, pp. 2952-3015, 2008. [Online]. Available: [Link]

-

A. Matošević and Z. Bosak, "Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents," Arhiv za higijenu rada i toksikologiju, vol. 71, no. 2, pp. 91-105, 2020. [Online]. Available: [Link]

-

Organic Chemistry Portal, "Protecting Groups," [Online]. Available: [Link]

-

Specac, "Interpreting Infrared Spectra," [Online]. Available: [Link]

- M. G. Finn and V. V. Fokin, "The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures," Chemical Society Reviews, vol. 39, no. 4, pp. 1231-1239, 2010.

-

A. K. Ghosh, G. Brindisi, and D. S. Shah, "Organic Carbamates in Drug Design and Medicinal Chemistry," Journal of Medicinal Chemistry, vol. 58, no. 7, pp. 2895-2940, 2015. [Online]. Available: [Link]

- K. B. Sharpless, H. C. Kolb, and M. G. Finn, "Click Chemistry: Diverse Chemical Function from a Few Good Reactions," Angewandte Chemie International Edition, vol. 40, no. 11, pp. 2004-2021, 2001.

-

J. A. G. M. de la Fuente, M. J. G. de la Fuente, and S. L. G. de la Fuente, "Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides," The Journal of Organic Chemistry, vol. 87, no. 23, pp. 15729–15739, 2022. [Online]. Available: [Link]

-

T. Scattolin, T. Gharbaoui, and C.-y. Chen, "A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol," Organic Letters, vol. 24, no. 22, pp. 3736–3740, 2022. [Online]. Available: [Link]

- S. Chandrasekaran, R. Ramesh, and R. G. Bhat, "Highly Selective Deblocking of Propargyl Carbonates in the Presence of Propargyl Carbamates with Tetrathiomolybdate," The Journal of Organic Chemistry, vol. 70, no. 3, pp. 837–840, 2005.

-

Master Organic Chemistry, "Protecting Groups for Amines: Carbamates," 2018. [Online]. Available: [Link]

-

Solubility of Things, "Ethylprop-2-ynyl methylcarbamate," [Online]. Available: [Link]

-

Y. Wang, et al., "Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors," Bioorganic & Medicinal Chemistry, vol. 23, no. 19, pp. 6343-6351, 2015. [Online]. Available: [Link]

-

Chemistry LibreTexts, "1H NMR Chemical Shifts," 2024. [Online]. Available: [Link]

-

Organic Chemistry Portal, "Amine synthesis by carbamate cleavage," [Online]. Available: [Link]

-

Chemistry LibreTexts, "Interpreting C-13 NMR Spectra," 2023. [Online]. Available: [Link]

-

Organic Syntheses, "n-BUTYL CARBAMATE," [Online]. Available: [Link]

-

Compound Interest, "A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES," 2015. [Online]. Available: [Link]

-

chemguide, "interpreting C-13 NMR spectra," [Online]. Available: [Link]

-

C. Wang and X. Li, "Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems," ACS Chemical Biology, vol. 8, no. 1, pp. 18-27, 2013. [Online]. Available: [Link]

-

M. J. G. de la Fuente, J. A. G. M. de la Fuente, and S. L. G. de la Fuente, "Unleashing the Power of Bond Cleavage Chemistry in Living Systems," Journal of the American Chemical Society, vol. 143, no. 34, pp. 13456–13475, 2021. [Online]. Available: [Link]

- M. Govindaraju, W. D. W. Y. Al-Rawi, and S. H. R. H. Al-Rawi, "synthesis and characterization of two new carboxamides compounds: n-prop-2-ynylacrylamide and n-prop-2-ynylbut-2-enamide," International Journal of Applied Chemistry, vol. 11, no. 2, pp. 149-156, 2015.

-

M. A. Abbasi, et al., "Synthesis of Some Unique Carbamate Derivatives bearing 2-Furoyl-1-piperazine as a Valuable Therapeutic Agents," Acta Chimica Slovenica, vol. 64, no. 1, pp. 159-169, 2017. [Online]. Available: [Link]

- C. Wang and X. Li, "Bioorthogonal Chemistry and Its Applications," Chemical Reviews, vol. 114, no. 9, pp. 4784-4829, 2014.

- M. J. G. de la Fuente, J. A. G. M. de la Fuente, and S. L. G. de la Fuente, "Gold(I)-Mediated Decaging or Cleavage of Propargylated Peptide Bond in Aqueous Conditions for Protein Synthesis and Manipulation," Journal of the American Chemical Society, vol. 140, no. 4, pp. 1454–1461, 2018.

-

ResearchGate, "Examples of carbamate drugs and alcohol carbamate prodrugs.," [Online]. Available: [Link]

-

Chemistry LibreTexts, "12.8: Infrared Spectra of Some Common Functional Groups," 2025. [Online]. Available: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 6. Mild and selective deprotection of carbamates with Bu4NF [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. prop-2-enyl N,N-di(propan-2-yl)carbamate | C10H19NO2 | CID 11275447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Synthesis of Propylene Carbonate by Urea Alcoholysis—Recent Advances | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. guidechem.com [guidechem.com]

- 14. d-nb.info [d-nb.info]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. compoundchem.com [compoundchem.com]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. researchgate.net [researchgate.net]

- 20. spectrabase.com [spectrabase.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Highly selective deblocking of propargyl carbonates in the presence of propargyl carbamates with tetrathiomolybdate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 26. researchgate.net [researchgate.net]

- 27. lab-chemicals.com [lab-chemicals.com]

Technical Guide: Prop-2-ynyl Carbamate Solubility Profile

This technical guide details the solubility profile, physicochemical properties, and experimental protocols for Prop-2-ynyl carbamate (also known as Propargyl carbamate). It is designed for researchers requiring precise data for synthesis, purification, and biological assay development.

Compound Identity & Physicochemical Architecture

Prop-2-ynyl carbamate is a primary carbamate ester derived from propargyl alcohol. Its amphiphilic nature—combining a polar carbamate head group with a linear alkyne tail—dictates its solubility behavior. Unlike lipophilic substituted carbamates (e.g., N-butyl propargyl carbamate), the unsubstituted parent molecule exhibits significant hydrophilicity.

| Property | Data | Source / Note |

| IUPAC Name | Prop-2-ynyl carbamate | |

| CAS Registry | 16754-39-5 | Distinct from Allyl carbamate (2114-11-6) |

| Molecular Formula | ||

| Molecular Weight | 99.09 g/mol | |

| Physical State | White Solid | Isolated as solid after chromatography [1] |

| LogP (Predicted) | -0.3 | Hydrophilic (Water soluble) [2] |

| TPSA | 52.3 Ų | Polar Surface Area [2] |

| H-Bond Donors | 1 ( | Primary amide protons |

| H-Bond Acceptors | 2 ( | Carbonyl and Ether oxygen |

Structural Logic & Solubility Implications

The molecule features a terminal alkyne and a primary carbamate moiety.

-

High Polarity: The carbamate group (

) dominates the small carbon skeleton, driving high solubility in polar aprotic solvents (DMSO, DMF) and protic solvents (Ethanol, Water). -

Crystallinity: The capacity for intermolecular Hydrogen bonding (NH

O=C) facilitates a solid state at room temperature, necessitating polar solvents to disrupt the lattice energy during dissolution.

Solubility Data & Solvent Compatibility

The following data categorizes solvents based on their utility in synthesis (reaction medium), purification (workup), and application (bioassays).

Qualitative Solubility Table

| Solvent Class | Specific Solvent | Solubility Status | Application Context |

| Polar Aprotic | DMSO | High (>100 mM) | Preferred for biological stock solutions. |

| DMF | High | Synthesis reaction medium.[1][2] | |

| Acetonitrile | Moderate-High | HPLC mobile phase; Synthesis. | |

| Polar Protic | Ethanol | High | Recrystallization; Bioassay co-solvent. |

| Methanol | High | Recrystallization; LC-MS solvent. | |

| Water | Moderate-High | Predicted based on LogP -0.3. | |

| Chlorinated | Dichloromethane (DCM) | Moderate | Extraction; Chromatography loading. |

| Chloroform | Moderate | NMR solvent ( | |

| Esters/Ethers | Ethyl Acetate | Moderate | Column chromatography eluent.[3] |

| Diethyl Ether | Low | Anti-solvent for precipitation/washing [1]. | |

| Alkanes | Pentane / Hexane | Insoluble | Anti-solvent ; used to crash out product. |

Critical Observation: Purification Behavior

In synthetic workflows, prop-2-ynyl carbamate is often purified via flash column chromatography using Ethyl Acetate/Pentane mixtures. The compound elutes in the polar fraction. It is frequently isolated as a solid by precipitating from a concentrated organic solution using Diethyl Ether or Pentane as an anti-solvent [1].

Experimental Protocols for Solubility Determination

Workflow Visualization

The following diagram outlines the decision logic for selecting the correct solubilization method based on your downstream application.

Figure 1: Decision matrix for solubilization based on application requirements.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Purpose: Determine the absolute saturation limit in a specific buffer (e.g., PBS pH 7.4).

-

Preparation: Weigh excess solid prop-2-ynyl carbamate (~10 mg) into a glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water or PBS).

-

Equilibration: Agitate at 25°C for 24 hours (rotary shaker or magnetic stir bar).

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane to remove undissolved solid.

-

Quantification: Analyze the supernatant via HPLC-UV (Detection @ 210-220 nm, carbamate carbonyl absorption).

-

Note: Ensure the standard curve is prepared in the same solvent to account for matrix effects.

-

Protocol B: Kinetic Solubility (High-Throughput)

Purpose: Estimate solubility for bioassays using a DMSO stock.

-

Stock Prep: Prepare a 10 mM stock solution in pure DMSO. (Visual check: Solution should be clear).

-

Spiking: Slowly spike the DMSO stock into aqueous buffer (PBS) to reach final concentrations of 10, 50, and 100 µM.

-

Observation: Measure turbidity using a nephelometer or UV-plate reader (absorbance at 600 nm indicates precipitation).

-

Threshold: The concentration immediately preceding increased turbidity is the Kinetic Solubility Limit .

Application Guidelines

Biological Assays

When using prop-2-ynyl carbamate in cellular assays, the choice of solvent vehicle is critical to avoid artifacts.

-

Preferred Vehicle: DMSO.

-

Limit: Maintain final DMSO concentration

to prevent cytotoxicity or membrane permeabilization artifacts [3]. -

Alternative: Ethanol can be used, but is more volatile and may affect certain receptor-based assays.

Synthesis & Reactivity

The propargyl group (

-

Solvent for Click Reaction:

-Butanol/Water (1:1) or DMSO/Water mixtures are ideal as they solubilize both the carbamate and the copper catalyst system. -

Stability: Avoid strong bases (NaOH > 1M) for prolonged periods, as the carbamate linkage can hydrolyze to propargyl alcohol and ammonia/carbonate.

References

-

Synthesis and Isolation: Trost, B. M., et al. "Propargyl Rearrangement using B(C6F5)3." Organometallics, 2022.[4] (Describes isolation of propargyl carbamates as solids and purification via ether precipitation).

-

Physicochemical Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28031, 2-Propynyl carbamate. (Provides LogP and TPSA data).

-

Solvent Toxicity: Timm, M., et al. "Considerations regarding use of solvents in in vitro cell based assays." Cytotechnology, 2013. (Establishes DMSO/Ethanol limits).

Sources

prop-2-ynyl carbamate stability studies

An In-depth Technical Guide to the Stability of Prop-2-ynyl Carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The prop-2-ynyl carbamate moiety is an increasingly important functional group in medicinal chemistry and drug design, valued for its unique stereoelectronic properties and its utility as a covalent warhead or a bioorthogonal handle. A thorough understanding of its stability is paramount for the development of safe and effective therapeutic agents. This technical guide provides a comprehensive overview of the anticipated stability profile of prop-2-ynyl carbamate, drawing upon established principles of carbamate chemistry and the known reactivity of propargyl groups. It outlines the probable chemical and enzymatic degradation pathways and offers detailed, field-proven protocols for conducting comprehensive stability studies. This document is intended to serve as a foundational resource for researchers navigating the challenges of incorporating this versatile functional group into their drug discovery and development programs.

Introduction: The Prop-2-ynyl Carbamate Functional Group

The carbamate functional group is a cornerstone in medicinal chemistry, prized for its structural resemblance to the peptide bond, which imparts good chemical and proteolytic stability.[1] Carbamates are frequently employed as isosteric replacements for amides or esters to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[1] The incorporation of a prop-2-ynyl (propargyl) group introduces a terminal alkyne, a highly versatile functional handle for bioconjugation reactions (e.g., "click" chemistry) and a potential reactive moiety for covalent inhibition of enzyme targets.

However, the inherent reactivity of the propargyl group, coupled with the known lability of the carbamate linkage, necessitates a rigorous evaluation of the stability of prop-2-ynyl carbamate-containing molecules. This guide will delineate the key factors governing the stability of this functional group and provide a robust framework for its experimental assessment.

Predicted Chemical Stability and Degradation Pathways

The stability of a prop-2-ynyl carbamate is primarily influenced by its susceptibility to hydrolysis and thermal decomposition. The electron-withdrawing nature of the propargyl group is anticipated to play a significant role in modulating the reactivity of the carbamate carbonyl.

Hydrolytic Stability

Hydrolysis is the most probable degradation pathway for carbamates under physiological conditions.[1] The reaction can be catalyzed by either acid or, more commonly, base.

-

Base-Catalyzed Hydrolysis: Alkaline hydrolysis of carbamates typically proceeds through a bimolecular addition-elimination (BAc2) mechanism.[2] The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield propargylamine, carbon dioxide, and the corresponding alcohol. The rate of hydrolysis is dependent on the steric and electronic environment of the carbamate.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen activates the carbamate towards nucleophilic attack by water. This pathway is generally slower than base-catalyzed hydrolysis for N-alkyl carbamates.[2]

The primary degradation products of hydrolytic cleavage are expected to be propargylamine, carbon dioxide, and the alcohol component of the carbamate ester.

Caption: Proposed hydrolytic degradation of prop-2-ynyl carbamate.

Thermal Stability

The presence of the propargyl group raises considerations for the thermal stability of prop-2-ynyl carbamate. Propargyl alcohol has been reported to undergo catastrophic thermal decomposition, particularly in the presence of strong bases.[3] While the carbamate is a different functional group, caution is warranted, and thermal stress studies are essential. Thermal degradation may proceed through complex radical mechanisms or concerted pathways, potentially leading to a different profile of degradation products compared to hydrolysis.[4][5]

Anticipated Enzymatic Stability

In a biological milieu, the enzymatic hydrolysis of carbamates is a critical determinant of their pharmacokinetic profile and duration of action.

-

Carboxylesterases: These enzymes are abundant in the liver and other tissues and are known to hydrolyze carbamate linkages.[6][7] The susceptibility of a prop-2-ynyl carbamate to enzymatic cleavage will be highly dependent on the nature of the alcohol portion of the carbamate, as this often dictates substrate recognition by different carboxylesterase isoforms.[7]

-

Other Hydrolases: Acylases and acetylcholinesterases have also been shown to hydrolyze certain carbamates, although their activity is often more substrate-specific.[8]

Enzymatic hydrolysis of a prop-2-ynyl carbamate will liberate propargylamine, carbon dioxide, and the parent alcohol, mirroring the outcome of chemical hydrolysis.

Caption: General mechanism of enzymatic hydrolysis by carboxylesterases.

Recommended Workflow for Stability Studies

A comprehensive stability study of a prop-2-ynyl carbamate should encompass forced degradation (stress testing) and analysis in relevant biological matrices.

Caption: Workflow for a comprehensive stability study.

Synthesis and Characterization